molecular formula C11H9ClN2O B3012425 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1046784-68-2

1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B3012425
CAS RN: 1046784-68-2
M. Wt: 220.66
InChI Key: NVGKQCRYFHREOR-UHFFFAOYSA-N
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Description

The compound "1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry. The compound is closely related to various synthesized pyrazole derivatives that have been explored in recent research for their potential applications and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . This method is a common approach for introducing aldehyde groups into heterocyclic compounds. Similarly, other research has focused on synthesizing new pyrazole derivatives by reacting pyrazole carbaldehydes with various ketones or hydrazines, indicating the versatility of pyrazole aldehydes as intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and elemental analysis. For instance, the structure of an intermediate pyrazole compound was investigated by X-ray crystallography , while other studies have established the structures of their synthesized compounds based on NMR, IR (infrared spectroscopy), MS (mass spectrometry), and elemental analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the functional groups.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For example, pyrazole carbaldehydes can react with acetophenones and hydrazine hydrate to afford chalcone analogues and dipyrazolopyridines, respectively . The reactivity of the aldehyde group in pyrazole derivatives makes them suitable intermediates for the synthesis of a wide range of heterocyclic structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chloro groups and the aldehyde functionality can affect the compound's reactivity, polarity, and potential biological activity. Vibrational spectroscopy and molecular docking studies can provide insights into the compound's vibrational modes, electronic properties, and potential interactions with biological targets . The crystal structure analysis can reveal the molecular conformation and intermolecular interactions, which are important for understanding the compound's solid-state properties .

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound is used in the synthesis of various novel chemical entities. For instance, it has been utilized in the creation of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates with potential pharmacological properties (Khalifa, Al-Omar, & Nossier, 2017).

Spectroscopic and Elemental Analysis

  • The compound serves as an intermediate in the development of chemical structures characterized by spectroscopic and elemental analysis. This includes the formation of novel pyrazolyl pharmacophore linked compounds (Khalifa, Al-Omar, & Nossier, 2017).

Crystal Structure Determination

  • It plays a crucial role in crystallography studies. For example, the compound's derivatives have been synthesized and their crystal structures determined via X-ray diffraction methods, providing valuable insights into molecular geometry and bonding (Xu & Shi, 2011).

Application in Organic Light-Emitting Devices (OLEDs)

  • Research has shown its utility in the field of materials science, particularly in the development of phosphorescent emitters for OLEDs. Such applications involve creating heteroleptic iridium complexes with this compound, leading to high photoluminescence quantum yields and efficient light emission (Kumar et al., 2017).

Antimicrobial and Antioxidant Properties

  • Some derivatives of this compound have been explored for their potential antimicrobial and antioxidant properties, indicating its relevance in medicinal chemistry (Bhat et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGKQCRYFHREOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution (20 mL) of methyl 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate (2.0 g) synthesized in the above-mentioned (1) in tetrahydrofuran was added to an ice-cooled solution (20 mL) of lithium aluminum hydride (0.30 g) in tetrahydrofuran. The ice bath was removed, and the reaction mixture was stirred at room temperature for 1 hr. The mixture was ice-cooled again, and water (0.80 mL), 1N aqueous sodium hydroxide solution (4.0 mL) and water (0.80 mL) were successively added dropwise to quench the reaction. The residue was filtered through celite, and the filtrate was concentrated under reduced pressure to give a crude product (0.36 g) of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol as a pale-yellow oil. This was dissolved in toluene (10 mL), manganese dioxide (2.0 g) was added, and the mixture was heated under reflux with a Dean-Stark trap for 1 hr. The reaction mixture was allowed to cool to room temperature, and manganese dioxide was collected by filtration. The solvent was evaporated under reduced pressure to give the title object compound (0.27 g, 15%) as a colorless solid.
Name
methyl 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate
Quantity
20 mL
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five
Yield
15%

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